molecular formula C25H21N3O3S B15012063 4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

4-({(E)-[2-(benzyloxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B15012063
M. Wt: 443.5 g/mol
InChI Key: ZUAMHLSIDAJCBN-UHFFFAOYSA-N
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Description

4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and a Schiff base linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE typically involves a multi-step process. One common method includes the condensation of 2-(benzyloxy)benzaldehyde with 4-aminobenzenesulfonamide in the presence of a suitable catalyst to form the Schiff base. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Schiff base linkage can be reduced to form secondary amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The Schiff base linkage allows it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-{[2-(BENZYLOXY)PHENYL]METHYLIDENE}AMINO]-N-(PYRIDIN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its combination of a Schiff base linkage, a sulfonamide group, and multiple aromatic rings. This structure provides a versatile platform for various chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H21N3O3S

Molecular Weight

443.5 g/mol

IUPAC Name

4-[(2-phenylmethoxyphenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C25H21N3O3S/c29-32(30,28-25-12-6-7-17-26-25)23-15-13-22(14-16-23)27-18-21-10-4-5-11-24(21)31-19-20-8-2-1-3-9-20/h1-18H,19H2,(H,26,28)

InChI Key

ZUAMHLSIDAJCBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4

Origin of Product

United States

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